2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one
Description
2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is a bicyclic amine derivative featuring a pyrrolidine ring fused to a piperidinone scaffold, substituted with a benzyl group at the 2-position. Its rigid bicyclic framework may confer conformational stability, making it a candidate for studying receptor-ligand interactions, particularly in neurological or analgesic applications .
Properties
IUPAC Name |
2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-13-10-16(9-12(13)6-7-15-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBIDDAWGHRPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Functionalization
Introduction of the benzyl group at the 2-position is achieved through nucleophilic substitution. Reacting the pyrrolopyridine core with 4-bromobutylbenzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields the intermediate 4-methoxy-2,3-dihydro-6-methyl-2-(4-bromobutyl)-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . Potassium carbonate acts as a base, facilitating deprotonation and enhancing electrophilicity at the nitrogen center.
| Step | Reagent/Condition | Yield | Catalyst |
|---|---|---|---|
| Cyclization | Maleimide derivative, 140°C, N₂ | 65% | – |
| Alkylation | 4-Bromobutylbenzyl bromide, DMF, 80°C | 72% | K₂CO₃ |
Reductive Amination and Cyclization
A second route employs reductive amination to construct the hexahydro-pyrrolopyridine framework. 4-Oxo-pyrrolidine-3-carboxylic acid is condensed with benzylamine in the presence of sodium cyanoborohydride, followed by intramolecular cyclization using thionyl chloride (SOCl₂) to form the lactam ring. This method prioritizes stereochemical control, with the reaction’s pH (maintained at 6–7) critically influencing imine intermediate stability.
Solvent and Temperature Effects
Ethanol/water mixtures (4:1 v/v) at 60°C optimize the reaction rate, achieving 68% yield after 8 hours. Elevated temperatures (>70°C) promote side reactions, such as over-reduction or dimerization, while polar aprotic solvents like acetonitrile reduce byproduct formation.
Catalytic Hydrogenation and Protecting Group Strategies
Selective hydrogenation of the pyridine ring to piperidine is pivotal for generating the hexahydro scaffold. Using 10% Pd/C under 30 psi H₂ in methanol at 25°C ensures complete saturation without over-reducing the lactam moiety. Protecting groups, such as tert-butoxycarbonyl (Boc), are employed to shield reactive amines during functionalization. For example, Boc-protected intermediates undergo benzylation via Suzuki-Miyaura coupling with benzylboronic acid , followed by deprotection using trifluoroacetic acid (TFA).
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods based on yield, scalability, and operational complexity:
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation-Cyclization | Core alkylation, lactam formation | 70% | High regioselectivity | Multi-step purification |
| Reductive Amination | Imine reduction, cyclization | 68% | Stereochemical control | pH sensitivity |
| Catalytic Hydrogenation | Ring saturation, Boc deprotection | 65% | Scalability | Catalyst cost |
Mechanistic Insights and Side Reactions
Side products, such as 2-benzyl-3,4-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one , arise from incomplete hydrogenation or premature lactam opening. Computational studies suggest that steric hindrance at the 2-position slows benzyl group incorporation, necessitating excess benzylating agents. Additionally, residual moisture during cyclization hydrolyzes intermediates, emphasizing the need for anhydrous conditions.
Industrial-Scale Production Challenges
Scaling laboratory protocols requires addressing:
-
Catalyst Recovery : Palladium-based catalysts are costly; immobilizing Pd on mesoporous silica improves reusability.
-
Waste Management : Bromide byproducts from alkylation steps necessitate ion-exchange resins for safe disposal.
-
Process Intensification : Continuous-flow reactors enhance heat transfer during exothermic cyclization, reducing batch variability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives, often utilizing reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might be employed to modify the pyridinone moiety, using agents like sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typical conditions include acidic or basic environments.
Reduction: : Sodium borohydride, lithium aluminium hydride; conditions often involve anhydrous solvents to prevent side reactions.
Substitution: : Halogenating agents, nucleophiles like amines or alkoxides; conditions vary based on the desired substitution.
Major Products
The reactions mentioned typically yield a variety of functionalized derivatives, each with unique properties suitable for different applications, such as pharmacological agents or intermediates in synthetic pathways.
Scientific Research Applications
Medicinal Chemistry
2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one has been investigated for its potential therapeutic effects. Its structural similarity to various bioactive compounds suggests possible applications in drug development.
Case Study: Antidepressant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant properties. Studies involving 2-benzyl derivatives have shown promise in enhancing serotonergic and noradrenergic transmission, which are critical in mood regulation .
Neuropharmacology
This compound may also play a role in neuropharmacological research. Its ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders.
Case Study: Neuroprotective Effects
Preliminary studies suggest that this compound could provide neuroprotective effects against oxidative stress-induced neuronal damage. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
Material Science
In addition to its biological applications, this compound's unique structure may lend itself to applications in material science, particularly in the development of novel polymers or composites.
Case Study: Polymerization Studies
Research has explored the use of pyrrolidine-based compounds in creating functional polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has shown potential for improving thermal stability and flexibility .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one involves interaction with specific molecular targets, often through hydrogen bonding, Van der Waals forces, and covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects. Specific pathways and targets vary based on the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other pyrrolo-pyridine/pyrrolidine derivatives. Below is a comparative analysis based on available evidence:
Key Observations:
Structural Divergence: The target compound’s pyrrolo-pyridinone core contrasts with Ph-TDPP-Ph’s pyrrolo-pyrrole-dione system. The latter’s extended π-conjugation (thiophene-phenyl arms) enables applications in organic semiconductors, whereas the benzyl-pyrrolo-pyridinone’s compact structure may favor CNS-targeted bioactivity .
The 1953 synthetic routes for dithienylbutylamines involve classical alkylation, highlighting the evolution of synthetic methodologies over decades .
Functional Performance: Charge Transport: Ph-TDPP-Ph exhibits high hole mobility (1.2 cm²/V·s), a property unreported for the benzyl-pyrrolo-pyridinone, which lacks conjugated side chains . Bioactivity: While dithienylbutylamines were screened for opioid-like effects, the target compound’s pharmacological profile remains underexplored in the literature .
Research Findings and Limitations
- Gaps in Data: Direct comparative studies between this compound and its analogues are scarce.
- Structural-Activity Relationships (SAR) : The benzyl group’s role in modulating bioavailability or receptor affinity—compared to Ph-TDPP-Ph’s electron-withdrawing dione or thiophene groups—warrants further investigation.
Biological Activity
2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one, also known by its CAS number 851526-87-9, is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O
- Molecular Weight : 230.31 g/mol
- CAS Number : 851526-87-9
Synthesis
The synthesis of this compound involves several steps that typically include the condensation of appropriate precursors followed by cyclization reactions. The detailed methodologies often utilize various catalysts and solvents to optimize yield and purity.
Antioxidant Activity
The antioxidant potential of pyrrolidine derivatives has been explored in various studies. For instance, synthesized pyrroloimidazole derivatives demonstrated significant free radical scavenging activity through DPPH radical scavenging assays. Such properties are attributed to the presence of hydroxyl and amino groups in their structure . While direct studies on this compound are not extensively documented, its structural characteristics suggest potential antioxidant capabilities.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of pyrrolidine derivatives. Some studies suggest that compounds with similar structures may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems or reducing oxidative stress . This area warrants further investigation specific to this compound.
Case Studies and Research Findings
Q & A
Basic: What analytical methodologies are recommended for purity assessment of 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one?
Answer:
Purity analysis should combine chromatographic and spectroscopic techniques:
- HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5 for mobile phase optimization) to quantify impurities .
- Mass spectrometry (LC-MS) to identify low-abundance byproducts, particularly those sharing structural motifs with related pyrrolo-pyridinones (e.g., 3,6-bis(4-chlorophenyl)-1H-pyrrolo derivatives) .
- Residual solvent analysis via gas chromatography (GC) to comply with pharmacopeial standards for organic synthesis intermediates .
Basic: How can researchers optimize the synthetic yield of this compound?
Answer:
Adopt factorial experimental design to systematically evaluate reaction parameters:
- Key variables : Temperature (e.g., 60–100°C), catalyst loading (e.g., Pd/C vs. Raney Ni), and solvent polarity (e.g., DMF vs. THF) .
- Response surface methodology (RSM) to model interactions between variables and identify optimal conditions.
- Post-reaction purification using membrane separation technologies (e.g., nanofiltration) to isolate the compound from unreacted benzyl precursors .
Advanced: How to resolve contradictions in spectral data during structural elucidation of synthetic intermediates?
Answer:
Contradictions often arise from conformational flexibility or impurity overlap. Mitigation strategies include:
- Multi-dimensional NMR : Use -HSQC and NOESY to distinguish stereoisomers (e.g., axial vs. equatorial benzyl group orientation) .
- X-ray crystallography : Resolve ambiguous NOE signals by determining crystal structures of key intermediates .
- Cross-validation : Compare data with pharmacopeial reference standards (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) to confirm peak assignments .
Advanced: How to design experiments linking the compound’s bioactivity to a theoretical framework (e.g., enzyme inhibition)?
Answer:
Integrate computational and empirical methods :
- Molecular docking : Screen against targets like dopamine receptors or kinases using software (e.g., AutoDock Vina), leveraging structural analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-amine derivatives) as templates .
- Kinetic assays : Measure IC values under varying pH and co-factor conditions to validate docking predictions .
- Data triangulation : Compare results with structurally similar compounds (e.g., 3-(2-hydroxyphenyl)-4-phenyl-pyrrolo derivatives) to identify structure-activity relationships (SARs) .
Advanced: What strategies address reproducibility challenges in scaled-up synthesis?
Answer:
Ensure consistency through:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Robustness testing : Vary raw material sources (e.g., benzyl chloride suppliers) to assess batch-to-batch variability .
- Statistical control charts : Track critical quality attributes (CQAs) like enantiomeric excess across multiple batches .
Advanced: How to contextualize contradictory findings in the compound’s pharmacokinetic (PK) studies?
Answer:
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate absorption differences between in vitro and in vivo systems .
- Species-specific metabolism studies : Compare hepatic microsomal stability in rodents vs. primates to explain variability .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., pyrrolo[3,4-b]pyridin-5-ones) to identify trends in bioavailability limitations .
Basic: What are the best practices for stable isotopic labeling of this compound in metabolic studies?
Answer:
- Labeling sites : Introduce at the benzyl group or pyrrolidine nitrogen to track metabolic cleavage .
- Synthetic route : Use -enriched benzyl bromide in the alkylation step, followed by HPLC purification to isolate labeled product .
- Validation : Confirm isotopic integrity via high-resolution MS and -NMR .
Advanced: How to align the compound’s research with emerging regulatory standards for novel therapeutics?
Answer:
- Impurity profiling : Follow ICH Q3A/B guidelines, using reference standards (e.g., triazolo[4,3-a]pyridin-3(2H)-one derivatives) to quantify genotoxic impurities .
- Stability studies : Conduct accelerated degradation under ICH Q1A conditions (40°C/75% RH) to identify degradation products .
- Data documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
